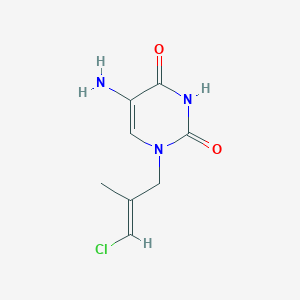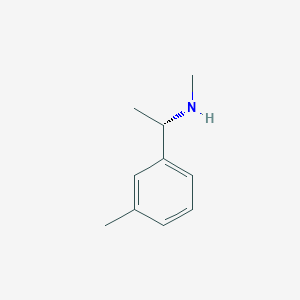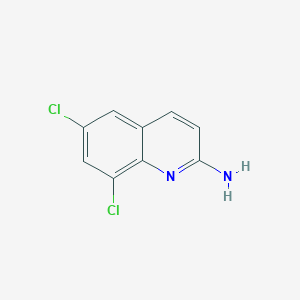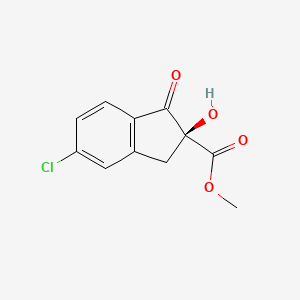
tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate: is an organic compound with the molecular formula C11H22INO3 and a molecular weight of 343.2 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodine atom, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-ethoxy-3-iodo-2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in biochemical research to study enzyme interactions and protein modifications.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to various biological molecules . The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
tert-Butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate can be compared with other similar compounds such as:
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound lacks the iodine atom and has different reactivity and applications.
tert-Butyl N-(2-aminoethyl)carbamate: Similar in structure but with an amino group instead of an ethoxy group, leading to different chemical properties and uses.
tert-Butyl carbamate: A simpler compound without the ethoxy and iodine substituents, used primarily as a protecting group in organic synthesis.
These comparisons highlight the unique features of this compound, particularly its iodine atom, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C11H22INO3 |
|---|---|
Molecular Weight |
343.20 g/mol |
IUPAC Name |
tert-butyl N-(2-ethoxy-3-iodo-2-methylpropyl)carbamate |
InChI |
InChI=1S/C11H22INO3/c1-6-15-11(5,7-12)8-13-9(14)16-10(2,3)4/h6-8H2,1-5H3,(H,13,14) |
InChI Key |
QDWRQRPLCLQWKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(CNC(=O)OC(C)(C)C)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[2-(fluoromethyl)cyclohexyl]carbamate](/img/structure/B13063606.png)
![Tert-butyl 5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13063610.png)
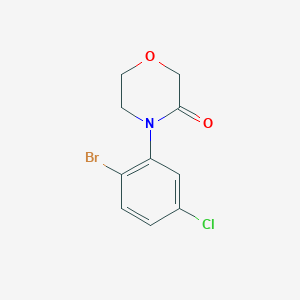

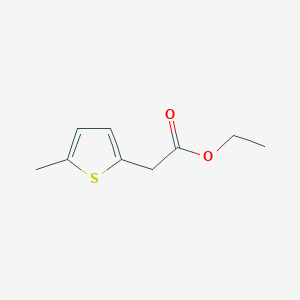
![2-[(4-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13063630.png)
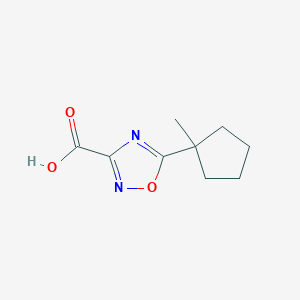
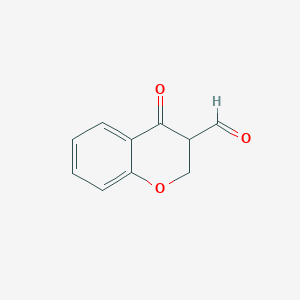
![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13063648.png)
